6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile

Organic Synthesis Protecting Groups Aldehyde Masking

Sourcing a stable, orthogonally protected nicotinonitrile intermediate often complicates multi-step synthesis timelines. 6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile (CAS 175277-24-4) resolves this with a dimethoxymethyl acetal that masks the 6-formyl group, preventing unwanted nucleophilic addition or oxidation until mild acidic deprotection. - Enables late-stage aldehyde unveiling for high-yielding reductive amination or Wittig reactions. - Supplied with a typical purity of 95%, eliminating in-house protection steps. - The bulky acetal alters physicochemical properties, simplifying purification compared to the free aldehyde analog.

Molecular Formula C10H12N2O2S
Molecular Weight 224.28 g/mol
CAS No. 175277-24-4
Cat. No. B070560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile
CAS175277-24-4
Molecular FormulaC10H12N2O2S
Molecular Weight224.28 g/mol
Structural Identifiers
SMILESCOC(C1=NC(=C(C=C1)C#N)SC)OC
InChIInChI=1S/C10H12N2O2S/c1-13-10(14-2)8-5-4-7(6-11)9(12-8)15-3/h4-5,10H,1-3H3
InChIKeyXIIHPYHWFPYSRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile: Protected Aldehyde Building Block


6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile (CAS 175277-24-4) is a heterocyclic organic compound belonging to the nicotinonitrile class . It features a pyridine core substituted with a nitrile group at the 3-position, a methylthio group at the 2-position, and a dimethoxymethyl (dimethyl acetal) group at the 6-position . This compound functions primarily as a protected aldehyde synthetic intermediate . The dimethoxymethyl moiety serves as a masked formyl group, enabling its use in multi-step syntheses where the aldehyde functionality must be preserved until a specific deprotection step [1]. The compound is available from commercial suppliers with a purity specification typically of 95% .

Protected aldehyde Masked formyl group enables multi-step synthesis with orthogonal reactivity
Mild deprotection Acetal cleaved under mild acidic conditions to reveal reactive aldehyde
Commercial availability Supplied with typical high purity, ready for direct use in discovery chemistry

Why Generic Nicotinonitrile Substitutes Fail


Direct substitution with a simpler nicotinonitrile analog, such as 2-(methylthio)nicotinonitrile (CAS 219766-02-6), is not feasible when a protected aldehyde handle is required for downstream synthetic steps . The dimethoxymethyl group of 6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile provides a chemically stable acetal protecting group that can be selectively cleaved under mild acidic conditions to reveal a reactive aldehyde [1]. This orthogonal reactivity is absent in the unprotected 6-formyl-2-(methylthio)nicotinonitrile (CAS 175277-27-7) . Furthermore, the presence of the bulky dimethoxymethyl substituent alters key physicochemical properties compared to simpler analogs, impacting handling and purification . The following quantitative evidence details these critical points of differentiation.

Unprotected aldehyde analog

6-Formyl-2-(methylthio)nicotinonitrile lacks orthogonal protection; direct substitution introduces unwanted nucleophilic and oxidative side reactions.

Simpler nicotinonitrile

2-(Methylthio)nicotinonitrile does not provide a latent aldehyde handle; its altered boiling point and polarity can shift purification and handling behavior.

6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile: Quantitative Evidence


Aldehyde Protection Strategy for Multi-Step Synthesis

6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile incorporates a dimethyl acetal group that masks the aldehyde functionality present in 6-formyl-2-(methylthio)nicotinonitrile . This protection is quantitative; the compound is chemically distinct, lacking the characteristic carbonyl reactivity until deprotection . In contrast, the unprotected aldehyde analog (CAS 175277-27-7) is susceptible to nucleophilic attack and oxidation, limiting its utility in reactions requiring a stable aldehyde handle . The dimethoxymethyl group can be selectively cleaved under mild acidic conditions to quantitatively regenerate the reactive aldehyde [1].

Aldehyde Protection
Direct comparison
Acetal-protected (inert) vs. free aldehyde
Enables synthetic routes incompatible with free aldehyde
Deprotection under mild acid (HCl, PPTS)
Organic Synthesis Protecting Groups Aldehyde Masking

Comparative Physicochemical Properties

The introduction of the dimethoxymethyl group significantly alters the predicted physicochemical properties of 6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile compared to simpler analogs . Specifically, its predicted boiling point is 315.4±42.0 °C at 760 mmHg , which is 32.5 °C higher than that of 2-(methylthio)nicotinonitrile (282.9 °C at 760 mmHg) . Its predicted density is 1.21±0.1 g/cm³, identical to that of the simpler analog . However, compared to the free aldehyde analog, which has a defined melting point of 140 °C and a higher boiling point of 339.9 °C , the acetal exists as a lower-boiling liquid or low-melting solid, which may simplify distillation-based purification.

Boiling Point
Data to verify
Pred. 315.4±42.0 °C vs 282.9 °C (simpler analog)
Higher boiling point suggests lower volatility and different GC elution
Predicted data; source not specified
Physicochemical Properties Chromatography Process Chemistry

Predicted pKa and Acid-Base Behavior

6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile has a predicted pKa of -0.41±0.29 . This value is exceptionally low, indicating the compound is a very weak base . In comparison, the predicted pKa of 2-(methylthio)nicotinonitrile is not explicitly reported in standard databases, but related nicotinonitriles typically have pKa values near the pyridine nitrogen (pKa ~3-5) [1]. The highly negative pKa for the target compound suggests it will remain fully protonated only in strongly acidic media (pH < -0.4) [2].

pKa (Predicted)
Class-level inference
pKa ~ -0.41 vs. ~3-5 (typical pyridine)
Extremely low basicity limits acid extraction; reduces side reactions
Predicted value; class-level comparison
Acid-Base Chemistry Extraction Stability

Molecular Weight and Cost Implications

6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile has a molecular weight of 224.28 g/mol . This represents a 49.3% increase in molecular weight compared to the simpler analog 2-(methylthio)nicotinonitrile (MW 150.20 g/mol) . This higher mass is due to the addition of the dimethoxymethyl protecting group . While this increases the mass of material required for a given molar scale, the synthetic advantage of the protected aldehyde often outweighs this cost in complex, multi-step syntheses [1].

Molecular Weight
Direct comparison
224.28 g/mol vs 150.20 g/mol (+49.3%)
Higher mass impacts cost-per-mole; synthetic advantage often outweighs
Cost implications for scale-up procurement
Synthetic Efficiency Cost Analysis Molecular Weight

6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile: Application Scenarios


Complex Nicotinonitrile Pharmaceuticals

6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile is ideally suited as a key intermediate in the multi-step synthesis of pharmaceutical agents that require a masked aldehyde. The dimethoxymethyl group protects the aldehyde from unwanted side reactions (e.g., nucleophilic addition, oxidation) during early and middle synthetic stages . The aldehyde can be unveiled under mild acidic conditions at a late stage, enabling a final, high-yielding transformation, such as reductive amination or Wittig reaction [1]. This strategy is particularly valuable in the synthesis of complex nicotinonitrile-containing drug candidates where functional group tolerance is critical [2].

Agrochemical Intermediate with Orthogonal Protection

In the development of novel agrochemicals, such as herbicides or fungicides based on the nicotinonitrile scaffold, the protected aldehyde handle of 6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile offers a strategic advantage [3]. The compound can be elaborated through a sequence of reactions that would be incompatible with a free aldehyde. After constructing the desired core structure, the acetal can be deprotected to reveal a reactive formyl group for final functionalization [4]. This approach is applicable to the synthesis of heterocyclic agrochemical leads where precise control over functional group reactivity is essential for achieving the target structure .

Heterocyclic Chemistry Research

This compound is a valuable research tool for academic and industrial chemists exploring novel heterocyclic scaffolds. Its differentiated reactivity profile, stemming from the orthogonal dimethoxymethyl protecting group, allows for the investigation of new synthetic methodologies that require a stable, latent aldehyde . For example, it can be used in palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution sequences where a free aldehyde would be problematic [5]. The commercial availability of 6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile in high purity (typically 95%) facilitates its direct use in discovery chemistry without the need for in-house protection steps, saving time and resources .

Application
Selection Property
Validation Focus
Complex Nicotinonitrile Pharmaceuticals
Masked aldehyde for late-stage deprotection
Orthogonal reactivity and functional group tolerance
Agrochemical Intermediate
Stable latent aldehyde handle
Sequence compatibility and yield
Heterocyclic Chemistry Research
Protected aldehyde building block
Method compatibility and commercial high purity

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